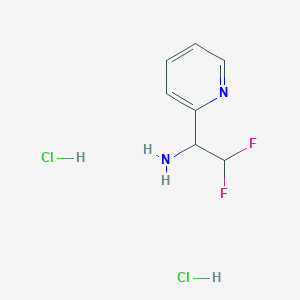

2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

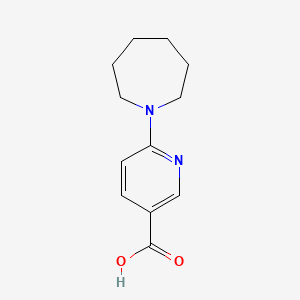

2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride, also known as DFPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

- Application Summary : Fluorinated pyridines are synthesized for their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes : The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

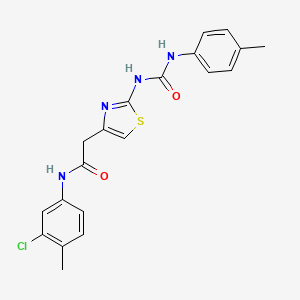

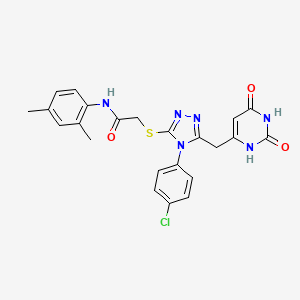

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Application Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : The specific methods of synthesis are not detailed in the search results. However, the study involved the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

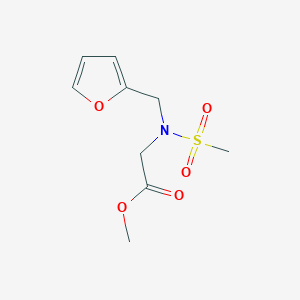

Use of Pyrrole-BF2 (BOPHY) Fluorophores

- Application Summary : Pyrrole-BF2 (BOPHY) fluorophores are used in diverse research areas such as bioimaging and chemosensing due to their promising features including high quantum yields, fine-tuned absorption and emission spectra, good photostability, and biocompatibility .

- Methods of Application : The review examines select examples of BOPHY dyes, detailing their syntheses and photophysical properties including structure–property relationships .

- Results or Outcomes : BOPHY dyes are rising in popularity and are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .

Synthesis of F18 Substituted Pyridines

- Application Summary : F18 substituted pyridines are synthesized for local radiotherapy of cancer and other biological active compounds .

- Methods of Application : The specific methods of synthesis are not detailed in the search results. However, the study involved the synthesis of F18 substituted pyridines .

- Results or Outcomes : F18 substituted pyridines present a special interest as potential imaging agents for various biological applications .

Carbonyl Gem-Difluoroolefination

- Application Summary : Difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) is a robust carbonyl gem-difluoroolefination reagent developed recently. It is used for the preparation of fluoroalkenes .

- Methods of Application : The specific methods of synthesis are not detailed in the search results. However, the study involved the use of difluoromethyl 2-pyridyl sulfone as a reagent .

- Results or Outcomes : This reagent has shown excellent performance and promises to find more applications in synthetic fluorine chemistry .

Synthesis of N-Pyridin-2-yl or N-Quinolin-2-yl Substituted Carbamates

- Application Summary : An environmentally friendly technique has been proposed for the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

- Methods of Application : The specific methods of synthesis are not detailed in the search results. However, the study involved the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

- Results or Outcomes : The technique is suitable for the good-to-high yielding synthesis of a wide range of carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents .

Propiedades

IUPAC Name |

2,2-difluoro-1-pyridin-2-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.2ClH/c8-7(9)6(10)5-3-1-2-4-11-5;;/h1-4,6-7H,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXHKHDYTYCFQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)F)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)

![ethyl 4-[5-[(E)-3-[4-(furan-2-carbonylamino)phenyl]-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2385762.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2385766.png)

![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)

![3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2385773.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)

![N-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2385778.png)